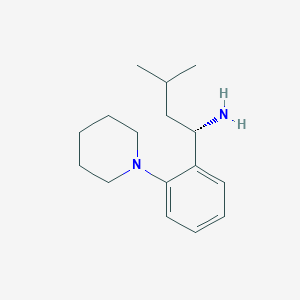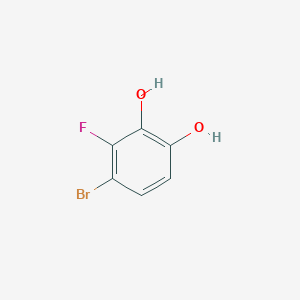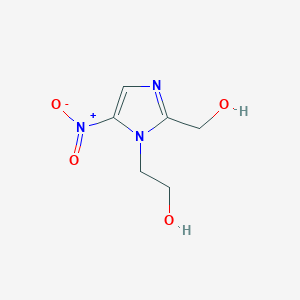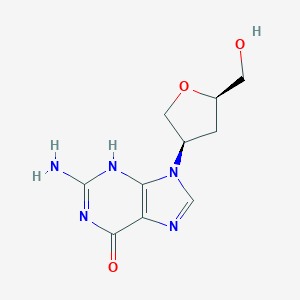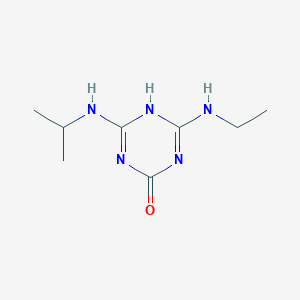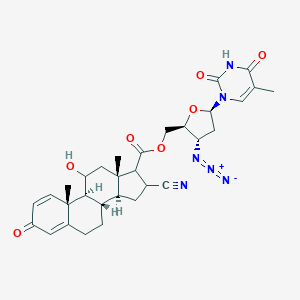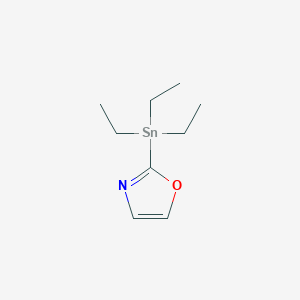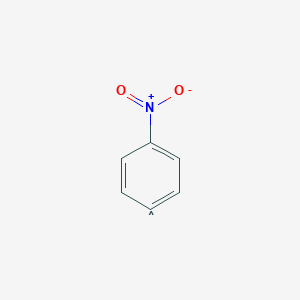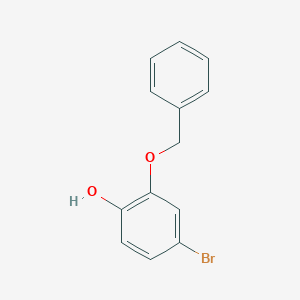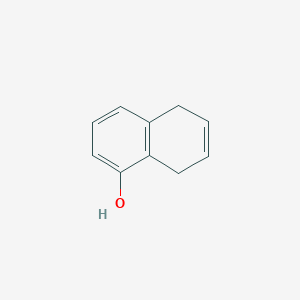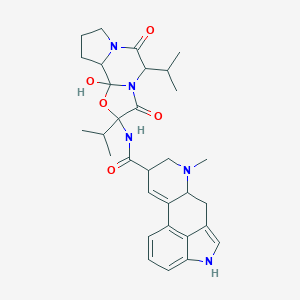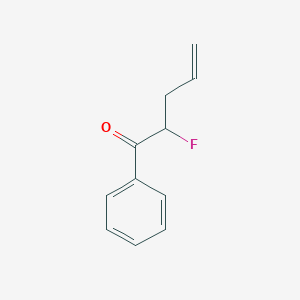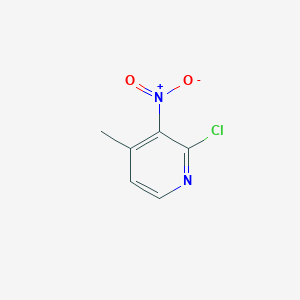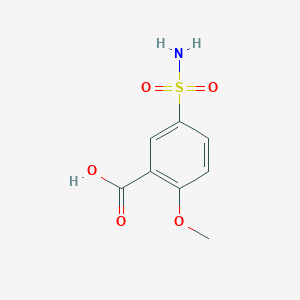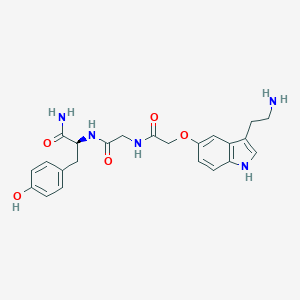
Serotonin-O-carboxymethyl-gly-tyr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Serotonin-O-carboxymethyl-gly-tyr, also known as SCMT, is a synthetic peptide that has been used in scientific research for over a decade. This peptide is of particular interest to researchers because of its ability to interact with the serotonin receptor, which is involved in a range of physiological and behavioral processes.
作用機序
Serotonin-O-carboxymethyl-gly-tyr interacts with the serotonin receptor by binding to its active site, which is a pocket on the surface of the receptor that recognizes serotonin and other ligands. Once bound, Serotonin-O-carboxymethyl-gly-tyr can either activate or inhibit the receptor, depending on its structure and the specific type of receptor it is interacting with. The mechanism of action of Serotonin-O-carboxymethyl-gly-tyr is complex and depends on a range of factors, including the concentration of the peptide, the type of receptor it is interacting with, and the presence of other ligands or modulators.
生化学的および生理学的効果
The biochemical and physiological effects of Serotonin-O-carboxymethyl-gly-tyr are varied and depend on the specific research application. In general, Serotonin-O-carboxymethyl-gly-tyr has been shown to modulate the activity of the serotonin receptor, which can have downstream effects on a range of physiological and behavioral processes. For example, Serotonin-O-carboxymethyl-gly-tyr has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential therapeutic applications for anxiety disorders. It has also been shown to modulate pain perception, suggesting that it may have potential applications for pain management.
実験室実験の利点と制限
One of the advantages of using Serotonin-O-carboxymethyl-gly-tyr in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified to a high degree of purity. This makes it a useful tool for investigating the role of the serotonin receptor in various physiological and behavioral processes. However, one of the limitations of using Serotonin-O-carboxymethyl-gly-tyr is that it is a relatively new tool, and its mechanism of action and effects on different types of serotonin receptors are not fully understood. Additionally, the effects of Serotonin-O-carboxymethyl-gly-tyr on different physiological and behavioral processes can be complex and difficult to interpret.
将来の方向性
There are many future directions for research on Serotonin-O-carboxymethyl-gly-tyr. One potential direction is to investigate the effects of Serotonin-O-carboxymethyl-gly-tyr on different types of serotonin receptors and their downstream signaling pathways. Another potential direction is to investigate the potential therapeutic applications of Serotonin-O-carboxymethyl-gly-tyr for various physiological and behavioral disorders, such as anxiety, depression, and pain. Additionally, future research could focus on developing novel analogs of Serotonin-O-carboxymethyl-gly-tyr that have improved potency, selectivity, and bioavailability.
Conclusion
In conclusion, Serotonin-O-carboxymethyl-gly-tyr is a synthetic peptide that has been used in scientific research for over a decade. It has been shown to interact with the serotonin receptor and modulate a range of physiological and behavioral processes. While there are still many unanswered questions about the mechanism of action and effects of Serotonin-O-carboxymethyl-gly-tyr, it has the potential to be a valuable tool for investigating the role of the serotonin receptor in various physiological and behavioral processes, as well as a potential therapeutic agent for a range of disorders.
合成法
Serotonin-O-carboxymethyl-gly-tyr is synthesized using solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain. The synthesis of Serotonin-O-carboxymethyl-gly-tyr begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids. Once the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Serotonin-O-carboxymethyl-gly-tyr has been used in a range of scientific research applications, including studies on the serotonin receptor and its role in various physiological and behavioral processes. For example, Serotonin-O-carboxymethyl-gly-tyr has been used to investigate the role of the serotonin receptor in pain perception, anxiety, and depression. It has also been used to study the effects of serotonin receptor agonists and antagonists on behavior and physiology.
特性
CAS番号 |
133790-08-6 |
|---|---|
製品名 |
Serotonin-O-carboxymethyl-gly-tyr |
分子式 |
C23H27N5O5 |
分子量 |
453.5 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C23H27N5O5/c24-8-7-15-11-26-19-6-5-17(10-18(15)19)33-13-22(31)27-12-21(30)28-20(23(25)32)9-14-1-3-16(29)4-2-14/h1-6,10-11,20,26,29H,7-9,12-13,24H2,(H2,25,32)(H,27,31)(H,28,30)/t20-/m0/s1 |
InChIキー |
ZRVNSPYTGPNZTB-FQEVSTJZSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CNC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)N)NC(=O)CNC(=O)COC2=CC3=C(C=C2)NC=C3CCN)O |
その他のCAS番号 |
133790-08-6 |
同義語 |
(125I)GTI S-CM-GTNH2 serotonin-5-O-carboxymethyl-glycyl-(125I)tyrosinamide serotonin-5-O-carboxymethyl-glycyl-tyrosinamide serotonin-O-carboxymethyl-Gly-Tyr serotonin-O-carboxymethyl-glycyl-tyrosinamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



